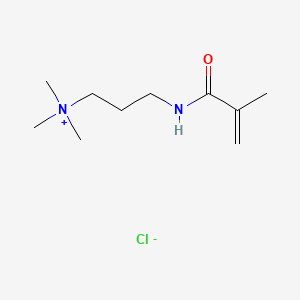

Methacrylamidopropyltrimethylammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;/h1,6-8H2,2-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNHKBFIBYXPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68039-13-4 | |

| Record name | Poly(methacrylamidopropyltrimethylammonium) chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044682 | |

| Record name | N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [ECHA REACH Registrations] 50% Aqueous solution: Yellowish liquid with almost no odor; [Evonik MSDS] | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Methacrylamidopropyl)trimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51410-72-1, 68039-13-4 | |

| Record name | [3-(Methacryloylamino)propyl]trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51410-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MAPTAC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051410721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydimethylaminopropyl methacrylamide methylchloride quaternium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methacrylamidopropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRYLAMIDOPROPYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4K1LR90ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methacrylamidopropyltrimethylammonium chloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methacrylamidopropyltrimethylammonium Chloride (MAPTAC)

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (MAPTAC), a cationic monomer crucial for the development of polymers used in various applications, including flocculants, thickeners, and personal care products. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of MAPTAC production and quality control.

Introduction to MAPTAC: Structure and Significance

This compound, or MAPTAC, is a quaternary ammonium compound featuring a polymerizable methacrylamide group. Its cationic nature, conferred by the permanently charged quaternary ammonium moiety, makes it an invaluable monomer for producing cationic polymers and copolymers. These polymers are widely utilized for their ability to interact with negatively charged surfaces and molecules, finding applications in water treatment, paper manufacturing, and as conditioning agents in cosmetics.

The precise control over the synthesis and purity of MAPTAC is paramount, as impurities can significantly impact the polymerization process and the final properties of the polymer. This guide elucidates the critical steps and analytical techniques required to ensure the production of high-purity MAPTAC.

Synthesis of MAPTAC: A Mechanistic Approach

The most prevalent and industrially viable method for synthesizing MAPTAC is the quaternization of N-(3-dimethylaminopropyl)methacrylamide (DMAPMA) with methyl chloride (CH₃Cl). This reaction is a classic example of a nucleophilic substitution (Sɴ2) reaction.

Reaction Mechanism

In this process, the lone pair of electrons on the tertiary amine nitrogen of DMAPMA acts as a nucleophile, attacking the electrophilic carbon atom of methyl chloride. This concerted reaction involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond. The chloride ion is displaced as the leaving group, resulting in the formation of the quaternary ammonium salt, MAPTAC.

Caption: Sɴ2 mechanism for MAPTAC synthesis.

Experimental Protocol: MAPTAC Synthesis

This protocol outlines a laboratory-scale synthesis of MAPTAC. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

N-(3-dimethylaminopropyl)methacrylamide (DMAPMA)

-

Methyl chloride (CH₃Cl)

-

Acetone (anhydrous)

-

Pressurized reaction vessel (e.g., Parr reactor)

-

Magnetic stirrer and stir bar

-

Temperature controller and heating mantle

Procedure:

-

Reactor Setup: Ensure the pressurized reaction vessel is clean, dry, and equipped with a magnetic stir bar.

-

Reagent Charging: In the fume hood, charge the reactor with a known amount of DMAPMA and anhydrous acetone. The acetone serves as a solvent to facilitate the reaction and prevent the product from solidifying.

-

Sealing and Purging: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove any residual air and moisture.

-

Pressurization: Introduce methyl chloride into the reactor. The molar ratio of methyl chloride to DMAPMA should be slightly in excess to ensure complete conversion of the DMAPMA.

-

Reaction Conditions: Heat the reactor to the desired temperature (typically 50-70°C) and stir the mixture vigorously. The reaction is typically carried out for several hours.

-

Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them for the disappearance of DMAPMA using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and slowly vent the excess methyl chloride in a safe and controlled manner.

-

Product Isolation: The MAPTAC product will typically precipitate out of the acetone solution upon cooling. The solid product can be collected by filtration.

Purification of MAPTAC

Purification is a critical step to remove unreacted DMAPMA, residual solvent, and any potential byproducts. The purity of MAPTAC is crucial for subsequent polymerization reactions.

Purification Protocol: Recrystallization

Materials:

-

Crude MAPTAC

-

Acetone (reagent grade)

-

Beakers and Erlenmeyer flasks

-

Heating plate with stirring capability

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven or vacuum desiccator

Procedure:

-

Dissolution: Dissolve the crude MAPTAC in a minimal amount of hot acetone.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collection: Collect the purified MAPTAC crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

-

Drying: Dry the purified MAPTAC crystals under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.

Characterization of MAPTAC

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized MAPTAC. A combination of spectroscopic and titrimetric methods is typically employed.

Caption: Workflow for MAPTAC characterization.

Spectroscopic Characterization

4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the MAPTAC molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the dried MAPTAC sample or use an ATR-FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the key absorption bands corresponding to the functional groups in MAPTAC.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of MAPTAC and confirming its successful synthesis.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified MAPTAC in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Interpretation: Assign the observed chemical shifts to the respective protons and carbons in the MAPTAC structure.

Titrimetric Analysis for Purity Determination

The purity of MAPTAC can be determined by titrating the chloride counter-ion with a standardized solution of silver nitrate (AgNO₃) using potassium chromate as an indicator (Mohr's method).

Experimental Protocol: Titration

-

Sample Preparation: Accurately weigh a known amount of the dried MAPTAC and dissolve it in deionized water.

-

Indicator Addition: Add a few drops of potassium chromate indicator solution.

-

Titration: Titrate the solution with a standardized silver nitrate solution until the endpoint is reached, indicated by a permanent reddish-brown precipitate of silver chromate.

-

Calculation: Calculate the purity of MAPTAC based on the volume of silver nitrate solution consumed.

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| FTIR | C=O stretch (amide) | ~1650 cm⁻¹ |

| N-H bend (amide) | ~1540 cm⁻¹ | |

| C=C stretch | ~1630 cm⁻¹ | |

| C-N stretch | ~1480 cm⁻¹ | |

| ¹H NMR (D₂O) | =CH₂ (vinyl) | ~5.5-6.0 ppm |

| -CH₃ (vinyl) | ~1.9 ppm | |

| -N⁺(CH₃)₃ | ~3.0 ppm | |

| -CH₂-N⁺- | ~3.3 ppm | |

| -CH₂-CH₂-N⁺- | ~2.1 ppm | |

| -NH-CH₂- | ~3.5 ppm | |

| ¹³C NMR (D₂O) | C=O (amide) | ~170 ppm |

| C=CH₂ | ~140 ppm | |

| =CH₂ | ~120 ppm | |

| -N⁺(CH₃)₃ | ~55 ppm | |

| Titration | Purity | >98% (for high-purity grade) |

Conclusion

The synthesis and characterization of this compound require a systematic and well-controlled approach. The quaternization of DMAPMA with methyl chloride is an efficient synthetic route, and subsequent purification by recrystallization is effective in achieving high purity. A combination of spectroscopic and titrimetric techniques provides a comprehensive characterization of the final product, ensuring its suitability for polymerization and other applications. This guide provides the foundational knowledge and practical protocols for researchers and scientists working with this important cationic monomer.

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Physical and Chemical Properties of [3-(Methacryloylamino)propyl]trimethylammonium chloride (MAPTAC)

In the realm of polymer chemistry and advanced materials, few monomers offer the combination of reactivity, stability, and functionality as [3-(Methacryloylamino)propyl]trimethylammonium chloride, ubiquitously known by its acronym, MAPTAC. As a cationic monomer, its utility spans a remarkable breadth of applications, from flocculants in water purification to sophisticated hydrogels in drug delivery systems.[1] This guide is designed for the discerning researcher, scientist, and development professional. It moves beyond a simple recitation of data points to provide a synthesized understanding of MAPTAC's core properties. We will explore not just what its properties are, but why they are significant and how they are reliably characterized, offering a framework for its effective application and innovation.

Molecular Identity and Core Characteristics

At its heart, MAPTAC is a quaternary ammonium compound featuring a reactive methacrylamide group.[2] This unique structure is the foundation of its functionality. The positively charged quaternary ammonium group imparts strong cationic properties and high water solubility, while the methacrylamide group provides a site for radical polymerization.[1][3]

References

An In-depth Technical Guide to Methacrylamidopropyl Trimethylammonium Chloride (MAPTAC) for Advanced Drug Delivery and Biomedical Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the cationic monomer, Methacrylamidopropyl Trimethylammonium Chloride (MAPTAC), CAS number 51410-72-1. Moving beyond a simple datasheet, this document delves into the core chemical principles, polymerization methodologies, and practical applications of MAPTAC, with a particular focus on its burgeoning role in sophisticated drug delivery and tissue engineering systems. The insights provided herein are grounded in established scientific literature and aim to empower researchers to harness the full potential of this versatile monomer.

Foundational Understanding of the MAPTAC Monomer

Methacrylamidopropyl trimethylammonium chloride (MAPTAC) is a quaternary ammonium compound that serves as a valuable cationic monomer in polymer synthesis.[1] Its structure, featuring a methacrylamide group for polymerization and a permanently cationic quaternary ammonium group, imparts unique and highly desirable properties to the resulting polymers.[2]

The amide linkage in MAPTAC offers superior hydrolytic stability compared to ester-based cationic monomers, making poly(MAPTAC) (PMAPTAC) and its copolymers robust candidates for applications in aqueous environments and over extended durations.[3][4] This stability is a critical consideration in the design of long-term drug delivery systems and implantable biomedical devices. Furthermore, the positive charge of the quaternary ammonium group is independent of pH, ensuring consistent cationic character across a broad physiological range. This attribute is fundamental to its utility in interacting with negatively charged biological molecules such as nucleic acids and cell membranes.[3]

Table 1: Physicochemical Properties of MAPTAC Monomer

| Property | Value | Reference(s) |

| CAS Number | 51410-72-1 | [2] |

| Molecular Formula | C₁₀H₂₁ClN₂O | [5] |

| Molecular Weight | 220.74 g/mol | [6][7] |

| Appearance | Typically supplied as a 50 wt. % aqueous solution | [6][8] |

| Density | ~1.053 g/mL at 25 °C (for 50% solution) | [6] |

| Refractive Index | n20/D ~1.43 (for 50% solution) | [6][9] |

| Solubility | Soluble in water, methanol, and other polar solvents | [3] |

Polymerization of MAPTAC: From Fundamental to Controlled Architectures

The polymerization of MAPTAC is most commonly achieved through free-radical polymerization, a versatile and scalable method. However, for advanced applications requiring precise control over molecular weight, architecture, and polydispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are increasingly employed.[3]

Free-Radical Polymerization for Hydrogel Synthesis

Free-radical polymerization is a robust method for synthesizing high molecular weight PMAPTAC and its copolymers, which are often formulated as hydrogels for drug delivery and tissue engineering.[10] The process involves the initiation of a radical species, which then propagates by adding monomer units.

This protocol is adapted from a study on the synthesis of a pH-responsive hydrogel for the controlled release of indomethacin.[11]

Materials:

-

[3-(Methacryloylamino)propyl]trimethylammonium chloride (MAPTAC) solution (50 wt. % in H₂O)

-

Methacrylic acid (MAA)

-

N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

-

Sodium persulfate (SPS) as an initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

-

Deionized water

-

Nitrogen gas

Procedure:

-

Monomer Mixture Preparation: In a three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, prepare the desired monomer mixture by combining MAPTAC solution and MAA. For a 90:10 feed ratio of MAA to MAPTAC, carefully calculate the required volumes. Add deionized water to achieve the desired total monomer concentration.

-

Inert Atmosphere: Purge the monomer mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiation System Addition: While maintaining the nitrogen atmosphere, add the crosslinker (MBA, e.g., 1 mol % relative to total monomers), the initiator (SPS, e.g., 0.5 mol %), and the accelerator (TEMED, e.g., 3 mol %).

-

Polymerization: The polymerization can be carried out in molds to obtain hydrogels of a specific shape. Transfer the reaction mixture to molds (e.g., between two glass plates with Teflon spacers) and place them in a thermostated water bath at a controlled temperature (e.g., 41 °C) for 24 hours.[10]

-

Purification: After polymerization, carefully remove the hydrogel from the mold. Wash it extensively with deionized water for several days to remove any unreacted monomers, initiator, and other impurities.

-

Drying: Dry the purified hydrogel to a constant weight, for example, by freeze-drying or in a vacuum oven.

RAFT Polymerization for Well-Defined Polymers

RAFT polymerization offers excellent control over the molecular weight and polydispersity of the resulting polymers.[3][7] This is achieved by the addition of a RAFT agent, which mediates the polymerization through a reversible chain transfer process.[12]

The following outlines a general procedure for the RAFT polymerization of MAPTAC, as described in the literature.[6]

Key Components:

-

MAPTAC monomer

-

A suitable RAFT agent (e.g., a trithiocarbonate)

-

A radical initiator (e.g., AIBN)

-

An appropriate solvent (e.g., methanol-water mixture)

General Steps:

-

Reaction Setup: In a Schlenk flask, combine the MAPTAC monomer, RAFT agent, and initiator in the chosen solvent.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.[12][13]

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 60-70 °C) to initiate polymerization.[12]

-

Monitoring and Termination: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques like ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).[13]

-

Purification: Once the desired conversion is reached, the polymerization is quenched (e.g., by rapid cooling and exposure to air). The polymer is then purified, typically by precipitation in a non-solvent, followed by filtration and drying.

Characterization of MAPTAC-Based Polymers and Hydrogels

A thorough characterization of the synthesized polymers and hydrogels is crucial to ensure their suitability for the intended application. A suite of analytical techniques is employed to probe their chemical structure, thermal properties, morphology, and mechanical behavior.

Table 2: Key Characterization Techniques for MAPTAC Polymers

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the incorporation of MAPTAC into the polymer backbone by identifying characteristic peaks of the amide and quaternary ammonium groups.[11][14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including monomer composition in copolymers and tacticity.[10] |

| Differential Scanning Calorimetry (DSC) | Determines thermal transitions such as the glass transition temperature (Tg), which provides insights into the polymer's physical state and chain mobility.[11][15] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer.[11][15] |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and porous structure of hydrogels, which is critical for understanding swelling behavior and drug release.[11][16] |

| Mechanical Testing (Tensile/Compression) | Measures mechanical properties like Young's modulus, tensile strength, and compressibility, which are vital for tissue engineering scaffolds.[17][18] |

Applications in Drug and Gene Delivery

The cationic nature and biocompatibility of MAPTAC-based polymers make them excellent candidates for the delivery of therapeutic agents, including small molecule drugs and nucleic acids.

Hydrogels for Controlled Small Molecule Drug Delivery

PMAPTAC hydrogels can be designed to release drugs in a controlled manner. The release mechanism is often governed by diffusion and can be tuned by altering the hydrogel's crosslink density and swelling behavior.[11]

This protocol describes a typical method for loading a drug into a hydrogel and evaluating its release profile.[19]

Drug Loading (Swelling-Diffusion Method):

-

Immerse a pre-weighed, dried hydrogel sample in a concentrated solution of the drug (e.g., indomethacin in a suitable solvent) for a prolonged period (e.g., 48-72 hours) to allow for equilibrium swelling and drug uptake.[19]

-

After loading, remove the hydrogel, gently blot the surface to remove excess drug solution, and dry it to a constant weight.

-

Determine Drug Loading Efficiency: The amount of drug loaded can be quantified by dissolving a known weight of the drug-loaded hydrogel in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC. The loading efficiency is calculated as: (Amount of drug in hydrogel / Initial amount of drug in the loading solution) x 100%

In Vitro Drug Release:

-

Place a known amount of the drug-loaded hydrogel in a vessel containing a specific volume of a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).[16]

-

Maintain the vessel at a constant temperature (e.g., 37 °C) with gentle agitation.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

-

Calculate the cumulative percentage of drug released over time.

Table 3: Exemplary Drug Loading and Release Data for a PMAPTAC-co-MAA Hydrogel with Indomethacin

| Hydrogel Composition (MAA:MAPTAC) | Drug Loading (%) | Release at 12h (%) in PBS (pH 7.4) | Release Mechanism | Reference |

| 90:10 | ~85 | ~70 | Non-Fickian Diffusion | [11] |

Nanoparticles for Gene Delivery

The cationic charge of PMAPTAC allows for the electrostatic complexation with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) to form nanoparticles (polyplexes). These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.[20][21]

The primary mechanism of cellular entry for cationic polyplexes is endocytosis. The positively charged nanoparticles interact with the negatively charged cell membrane, triggering their internalization into endosomes.[1][10] For successful gene delivery, the polyplex must escape the endosome before it fuses with the lysosome, where the genetic material would be degraded. The "proton sponge" effect, often attributed to polymers like polyethyleneimine (PEI), is a proposed mechanism for endosomal escape, where the buffering capacity of the polymer leads to osmotic swelling and rupture of the endosome.[22] While PMAPTAC is a permanently charged polycation and does not exhibit the same proton sponge effect as PEI, its high cationic charge density can still contribute to endosomal membrane destabilization and subsequent release of the genetic cargo into the cytoplasm.[3]

Caption: Cellular uptake and mechanism of action for PMAPTAC/siRNA nanoparticles.

This protocol outlines a general approach for the formation of PMAPTAC/siRNA polyplexes.

Materials:

-

Synthesized and purified PMAPTAC

-

siRNA targeting the gene of interest

-

Nuclease-free water or buffer (e.g., HEPES)

Procedure:

-

Solution Preparation: Prepare a stock solution of PMAPTAC in nuclease-free water or buffer. Prepare a separate stock solution of siRNA.

-

Complexation: To form the polyplexes, add the PMAPTAC solution dropwise to the siRNA solution while gently vortexing. The ratio of polymer to siRNA (N/P ratio, the ratio of moles of the amine groups of the cationic polymer to those of the phosphate ones of DNA or siRNA) is a critical parameter that needs to be optimized to achieve stable nanoparticles with a net positive charge.

-

Incubation: Allow the mixture to incubate at room temperature for 20-30 minutes to ensure complete complexation.

-

Characterization: The resulting nanoparticles should be characterized for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Transmission Electron Microscopy (TEM) can be used to visualize their morphology.

Role in Tissue Engineering

In tissue engineering, hydrogels serve as scaffolds that mimic the extracellular matrix (ECM), providing structural support for cell growth and tissue regeneration.[7] MAPTAC-based hydrogels are advantageous due to their high water content, tunable mechanical properties, and biocompatibility.[21] The cationic nature of these hydrogels can also be leveraged to electrostatically immobilize negatively charged growth factors, creating a microenvironment that promotes cell proliferation and differentiation.

Caption: Workflow for creating MAPTAC-based hydrogel scaffolds for tissue engineering.

Safety and Biocompatibility

The biocompatibility of MAPTAC-based polymers is a critical factor for their use in biomedical applications. In vitro cytotoxicity studies are essential to assess their potential adverse effects on cells. For example, studies have shown that PMAPTAC-co-MAA hydrogels are biocompatible and non-toxic to murine macrophages.[11] However, it is important to note that the cytotoxicity of cationic polymers can be dependent on their molecular weight and charge density. Therefore, a thorough toxicological evaluation is necessary for any new MAPTAC-based formulation intended for in vivo use.

Conclusion and Future Perspectives

MAPTAC is a highly versatile cationic monomer with significant potential in the fields of drug delivery and tissue engineering. Its inherent hydrolytic stability and permanent cationic charge provide a robust platform for the development of advanced biomaterials. The ability to control the architecture of PMAPTAC polymers through techniques like RAFT polymerization opens up new avenues for creating precisely engineered drug carriers and tissue scaffolds. Future research will likely focus on the development of multifunctional MAPTAC-based systems that can respond to specific biological stimuli, actively target diseased tissues, and orchestrate complex cellular responses for enhanced therapeutic outcomes. As our understanding of the interactions between these synthetic polymers and biological systems deepens, so too will the sophistication and efficacy of the next generation of MAPTAC-based biomedical technologies.

References

- 1. worldscientific.com [worldscientific.com]

- 2. Cellular uptake pathways of lipid-modified cationic polymers in gene delivery to primary cells • Mattek - Part of Sartorius [mattek.com]

- 3. Cellular uptake pathways of lipid-modified cationic polymers in gene delivery to primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density | MDPI [mdpi.com]

- 6. Research Progress on Typical Quaternary Ammonium Salt Polymers [mdpi.com]

- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 15. azom.com [azom.com]

- 16. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. contractlaboratory.com [contractlaboratory.com]

- 18. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Bioengineered Nanoparticles for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of MAPTAC in different solvents

An In-depth Technical Guide to the Solubility of [3-(Methacrylamidopropyl)trimethylammonium chloride] (MAPTAC)

Foreword: Understanding MAPTAC

[3-(Methacrylamidopropyl)trimethylammonium chloride], commonly known as MAPTAC, is a cationic monomer of significant interest in the development of advanced polymers. Its structure, featuring a quaternary ammonium group, imparts a permanent positive charge, while the methacrylamide group provides a reactive site for polymerization. This unique combination makes MAPTAC a critical building block for materials used in applications ranging from water treatment and personal care products to advanced drug delivery systems and hydrogels. An in-depth understanding of its solubility is paramount for researchers and process chemists, as it directly influences reaction kinetics, polymer architecture, and final product performance. This guide provides a comprehensive overview of MAPTAC's solubility characteristics, grounded in both theoretical principles and practical, field-proven methodologies.

The Physicochemical Basis of MAPTAC Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute (MAPTAC) and the solvent. MAPTAC's solubility profile is dominated by its highly polar, ionic character.

-

Ionic Nature : As a quaternary ammonium salt, MAPTAC exists as a positively charged ammonium cation and a chloride anion. This ionic nature leads to strong ion-dipole interactions with polar solvents.

-

Hydrogen Bonding : The amide group in MAPTAC's structure contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for significant hydrogen bonding with protic solvents.

These characteristics explain its exceptional solubility in highly polar, protic solvents and its limited solubility in non-polar, aprotic environments.

Quantitative Solubility Data

Precise solubility data is crucial for designing robust experimental and manufacturing processes. The following table summarizes the solubility of MAPTAC in a range of common laboratory solvents. This data is a synthesis of information from leading chemical suppliers and peer-reviewed studies.

| Solvent | Chemical Class | Polarity Index | Solubility Classification | Quantitative Value (at 20-25°C) |

| Water | Protic, Inorganic | 10.2 | Very Soluble | > 250 g/L |

| Methanol | Protic, Alcohol | 5.1 | Soluble | Data not readily available; expected to be high |

| Ethanol | Protic, Alcohol | 4.3 | Soluble | Data not readily available; expected to be high |

| Isopropanol | Protic, Alcohol | 3.9 | Sparingly Soluble | Data not readily available |

| Ethylene Glycol | Protic, Diol | 6.9 | Soluble | Data not readily available |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | Soluble | Data not readily available |

| Acetone | Aprotic, Ketone | 5.1 | Insoluble | < 1 g/L |

| Acetonitrile | Aprotic, Nitrile | 5.8 | Insoluble | Data not readily available |

| Dichloromethane (DCM) | Aprotic, Halogenated | 3.1 | Insoluble | Data not readily available |

| Toluene | Aprotic, Aromatic | 2.4 | Insoluble | Data not readily available |

| Hexane | Aprotic, Alkane | 0.1 | Insoluble | Data not readily available |

Expert Insight : The high solubility in water is a key feature, making MAPTAC ideal for aqueous polymerization techniques like free-radical polymerization, which are often preferred for their environmental and safety profiles. Its solubility in polar aprotic solvents like DMF is also noteworthy, offering alternative reaction media when the presence of water or protic groups is undesirable. The insolubility in non-polar solvents like toluene and hexane is equally important, as it allows for the precipitation and purification of MAPTAC-containing polymers.

Experimental Workflow for Solubility Determination

To ensure process validity, it is often necessary to determine solubility under specific laboratory conditions (e.g., in a mixed solvent system or at a non-standard temperature). The following protocol outlines a reliable method for determining the equilibrium solubility of MAPTAC.

Protocol: Isothermal Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved concentration.

Materials:

-

MAPTAC (as a solid or concentrated aqueous solution)

-

Selected solvent(s)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or Total Organic Carbon (TOC) analyzer)

Step-by-Step Procedure:

-

Preparation : Add an excess amount of MAPTAC to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration : Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vial to rest at the set temperature to let undissolved solids settle. For stable suspensions, centrifugation at the same temperature is recommended to pellet the excess solid.

-

Sample Extraction : Carefully extract a precise aliquot of the clear supernatant (the saturated solution). Be cautious not to disturb the solid phase.

-

Filtration : Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

-

Dilution : Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification : Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of MAPTAC.

-

Calculation : Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as g/L or mol/L.

This entire workflow can be visualized through the following process diagram.

Caption: Isothermal equilibrium solubility determination workflow.

Factors Influencing MAPTAC Solubility

Several factors can be manipulated to control the solubility of MAPTAC in a given system.

-

Temperature : The solubility of MAPTAC, like most solids in liquids, generally increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. For processes requiring high concentrations of MAPTAC, elevating the temperature of the solvent can be a viable strategy.

-

pH : The quaternary ammonium group of MAPTAC carries a permanent positive charge, making its solubility largely independent of pH across a wide range. However, at very high pH values (e.g., >12), the amide group can undergo hydrolysis, which would alter the molecule's structure and solubility profile.

-

Presence of Other Solutes (Salting Out) : In aqueous solutions, the presence of high concentrations of salts can decrease the solubility of MAPTAC. This "salting-out" effect occurs because water molecules, which would typically hydrate the MAPTAC ions, become occupied with hydrating the added salt ions. This principle can be exploited for the precipitation and purification of MAPTAC-based polymers.

The logical relationship between MAPTAC's properties and its solubility behavior is illustrated below.

Caption: Key molecular drivers of MAPTAC's solubility.

Practical Implications in Research and Development

The choice of solvent is a critical decision in any process involving MAPTAC.

-

Polymer Synthesis : For homogeneous solution polymerization, a solvent that dissolves both the monomer (MAPTAC) and the resulting polymer is required. Water is the most common choice. For dispersion or emulsion polymerization, a solvent system where MAPTAC is soluble in one phase (e.g., water) but the polymer is not, is necessary.

-

Formulation Development : In personal care products like shampoos or conditioners, MAPTAC-based polymers are used as conditioning agents. Their solubility in water is essential for creating stable, homogeneous, and effective formulations.

-

Purification : The insolubility of MAPTAC in non-polar solvents is leveraged during the synthesis of poly(MAPTAC). After polymerization in an aqueous medium, the polymer can often be purified by precipitating it into a non-solvent like acetone or isopropanol.

Conclusion

A thorough understanding of the solubility of [3-(Methacrylamidopropyl)trimethylammonium chloride] (MAPTAC) is not merely academic; it is a fundamental prerequisite for successful innovation. Its high solubility in polar solvents, driven by its ionic nature and hydrogen bonding capabilities, defines its utility in aqueous systems. Conversely, its insolubility in non-polar solvents provides essential mechanisms for purification and processing. By leveraging the principles and data outlined in this guide, researchers and developers can make informed decisions, optimizing reaction conditions, designing stable formulations, and ultimately unlocking the full potential of this versatile cationic monomer.

A Comprehensive Technical Guide to the Thermal Stability of Poly(MAPTAC)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Poly(3-(methacryloylamino)propyl)trimethylammonium chloride), or poly(MAPTAC), is a cationic polyelectrolyte of significant interest across various industrial and biomedical sectors, including drug delivery, gene therapy, and flocculation. Its performance and viability in many applications are intrinsically linked to its thermal stability. This in-depth technical guide provides a comprehensive overview of the thermal stability of poly(MAPTAC), delving into the core principles of its degradation, the analytical techniques for its characterization, and the factors influencing its thermal behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to inform experimental design and material selection.

Introduction: The Critical Role of Thermal Stability in Poly(MAPTAC) Applications

Poly(MAPTAC) is a versatile polymer distinguished by its high charge density and aqueous solubility. These properties make it a compelling candidate for a range of applications where interaction with biological systems or other charged species is paramount. However, the processing, sterilization, and long-term storage of poly(MAPTAC)-based formulations often involve exposure to elevated temperatures. Consequently, a thorough understanding of its thermal stability is not merely an academic exercise but a critical prerequisite for its successful application.

Thermal degradation can lead to a cascade of undesirable effects, including loss of molecular weight, altered charge density, and the generation of potentially toxic byproducts. For instance, in drug delivery systems, a loss of polymer integrity can result in premature drug release and altered pharmacokinetic profiles. Therefore, a comprehensive assessment of the thermal properties of poly(MAPTAC) is essential for ensuring product efficacy, safety, and shelf-life.

This guide will explore the thermal stability of poly(MAPTAC) from a fundamental perspective, elucidating the likely degradation mechanisms and the state-of-the-art analytical techniques used to probe them. We will also examine the key factors that can be modulated to either enhance or mitigate thermal degradation, providing a framework for the rational design of poly(MAPTAC)-based materials with tailored thermal properties.

The Chemical Structure of Poly(MAPTAC)

To understand the thermal stability of poly(MAPTAC), it is first necessary to examine its chemical structure. Poly(MAPTAC) is a vinyl polymer with a polymethacrylamide backbone. Each repeating unit features a propyl side chain terminating in a quaternary ammonium chloride group.

Figure 1: Chemical structure of the poly(MAPTAC) repeating unit.

The key structural features that influence its thermal stability are:

-

The Polymethacrylamide Backbone: The C-C single bonds of the backbone are generally strong and require significant energy to cleave.

-

The Amide Linkage: The amide group (-CONH-) is relatively stable due to resonance, making it more resistant to hydrolysis compared to the ester group in the analogous polymer, poly(methacryloyloxyethyl trimethyl ammonium chloride) (PDMC).[1][2][3]

-

The Quaternary Ammonium Group: This charged moiety is a key functional group but can also be a site of thermal decomposition.

Mechanisms of Thermal Degradation

While specific, detailed studies on the solid-state thermal degradation mechanism of pure poly(MAPTAC) are not extensively available in the literature, we can infer the likely pathways by examining its chemical structure and drawing parallels with similar cationic polymers, such as poly(diallyldimethylammonium chloride) (PDADMAC). The thermal degradation of poly(MAPTAC) is expected to be a multi-stage process.

Initial Decomposition: Side-Chain Scission

The initial stage of thermal degradation, likely occurring at lower temperatures, is anticipated to involve the scission of the quaternary ammonium side chain. This can proceed through several potential pathways:

-

Hofmann Elimination: This classic reaction of quaternary ammonium hydroxides is less likely with the chloride counter-ion but could be facilitated at elevated temperatures, leading to the formation of a terminal alkene, trimethylamine, and water (if hydroxide ions are present from residual moisture).

-

Nucleophilic Substitution: The chloride ion could act as a nucleophile, attacking one of the methyl groups on the quaternary nitrogen, leading to the release of methyl chloride and the formation of a tertiary amine.

-

Direct C-N Bond Cleavage: The bond between the propyl chain and the nitrogen atom could cleave, generating a propyl radical and a trimethylamine radical.

Studies on the thermal degradation of PDADMAC have shown a two-stage decomposition process, with the initial weight loss attributed to the decomposition of the quaternary ammonium group.[4][5] A similar initial degradation pathway is plausible for poly(MAPTAC).

Main Chain Degradation

Following the initial side-chain degradation, at higher temperatures, the polymethacrylamide backbone will begin to degrade. This is a more complex process that can involve:

-

Depolymerization: Unzipping of the polymer chain to yield monomer (MAPTAC).

-

Random Scission: Cleavage of the C-C bonds in the polymer backbone at random points, leading to a rapid decrease in molecular weight.

-

Cyclization and Cross-linking: Reactions between adjacent side chains or backbone segments can lead to the formation of more thermally stable char.

The specific products and the dominance of each pathway will depend on factors such as the heating rate and the atmosphere.

Analytical Techniques for Characterizing Thermal Stability

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability of poly(MAPTAC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Key Information Obtained from TGA:

-

Onset of Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified as the peak in the derivative of the TGA curve (DTG).

-

Residual Mass: The mass of the sample remaining at the end of the experiment, which can indicate the formation of a thermally stable char.

A typical TGA thermogram for a cationic polymer like poly(MAPTAC) would be expected to show a multi-stage decomposition profile, corresponding to the different degradation mechanisms discussed above.

Experimental Protocol: Thermogravimetric Analysis of Poly(MAPTAC)

-

Sample Preparation: Ensure the poly(MAPTAC) sample is thoroughly dried to remove any residual water, which would otherwise contribute to an initial mass loss and complicate the interpretation of the thermogram. Lyophilization followed by vacuum drying is a recommended procedure.

-

Instrument Setup:

-

Sample Pan: Use a platinum or ceramic pan.

-

Sample Mass: Accurately weigh 5-10 mg of the dried polymer into the pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Temperature Program:

-

Initial Temperature: Start at a temperature below which no thermal events are expected (e.g., 30 °C).

-

Heating Rate: A typical heating rate is 10 °C/min. Different heating rates can be used to study the kinetics of degradation.

-

Final Temperature: Heat the sample to a temperature where the degradation is complete (e.g., 800 °C).

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature to obtain the TGA curve.

-

Plot the derivative of the mass loss with respect to temperature versus temperature to obtain the DTG curve.

-

Determine Tonset, Tmax for each degradation step, and the final residual mass.

-

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA) of poly(MAPTAC).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the thermal transitions of a polymer.

Key Information Obtained from DSC:

-

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6][7][8] This is a critical parameter as it defines the upper-temperature limit for the use of the polymer in its solid, rigid form.

-

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can identify the temperatures of melting and crystallization. Poly(MAPTAC) is generally amorphous, so a distinct melting peak is not expected.

-

Enthalpy Changes: The area under a DSC peak corresponds to the enthalpy change associated with a thermal event.

Experimental Protocol: Differential Scanning Calorimetry of Poly(MAPTAC)

-

Sample Preparation: As with TGA, the sample must be thoroughly dried.

-

Instrument Setup:

-

Sample Pans: Use aluminum pans. Crimp a lid onto the pan to encapsulate the sample.

-

Sample Mass: Weigh 5-10 mg of the dried polymer into the pan.

-

Reference Pan: Use an empty, sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen.

-

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from a low temperature (e.g., 0 °C) to a temperature above its expected Tg (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the previous thermal history of the sample.

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan to ensure it is a property of the material itself and not an artifact of its processing history.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the Tg as the midpoint of the step-change in the heat flow curve from the second heating scan.

-

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC) of poly(MAPTAC).

Evolved Gas Analysis (EGA): TGA-FTIR and Pyrolysis-GC-MS

While TGA provides quantitative information about mass loss, it does not identify the chemical nature of the evolved gases. Evolved Gas Analysis (EGA) techniques couple a TGA or a pyrolyzer to a spectroscopic or chromatographic instrument to identify the degradation products.

-

TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy): The gaseous products from the TGA are continuously transferred to an FTIR gas cell. The FTIR spectra of the evolved gases are recorded as a function of temperature, allowing for the identification of functional groups in the degradation products (e.g., amines, hydrocarbons, CO₂).

-

Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry): A small amount of the polymer is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting fragments are separated by gas chromatography and identified by mass spectrometry.[5][9] This technique provides detailed information about the chemical structure of the degradation products, which is invaluable for elucidating the degradation mechanism.

Factors Influencing the Thermal Stability of Poly(MAPTAC)

The thermal stability of poly(MAPTAC) is not an intrinsic, immutable property but is influenced by several factors:

-

Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability. This is because a greater number of bond scissions are required to produce volatile fragments, and chain entanglement can hinder the diffusion of degradation products.

-

Presence of Impurities: Residual monomers, initiators, or other impurities from the synthesis process can act as initiation sites for thermal degradation, lowering the overall stability.

-

Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere and follows different mechanistic pathways.

-

Counter-ion: While chloride is the most common counter-ion, the nature of the anion can influence the thermal stability of the quaternary ammonium group.

-

Copolymerization: The incorporation of other monomers into the polymer chain can significantly alter the thermal stability. For example, copolymerization with more thermally stable monomers can enhance the overall stability of the resulting material.

Data Summary and Interpretation

Table 1: Expected TGA Data for Poly(MAPTAC) Homopolymer

| Parameter | Expected Value Range | Significance |

| Tonset (in N₂) | 250 - 300 °C | Onset of significant thermal degradation. |

| Tmax1 (in N₂) | 300 - 350 °C | Maximum rate of side-chain decomposition. |

| Tmax2 (in N₂) | 400 - 450 °C | Maximum rate of backbone degradation. |

| Residual Mass at 800 °C (in N₂) | 10 - 20% | Indication of char formation. |

Note: These are estimated values based on data for similar cationic polymers and copolymers. Actual values will depend on the specific molecular weight and purity of the sample.

Table 2: Expected DSC Data for Poly(MAPTAC) Homopolymer

| Parameter | Expected Value | Significance |

| Glass Transition Temperature (Tg) | 140 - 160 °C | Transition from a glassy to a rubbery state. |

Note: The Tg of polymers can be influenced by molecular weight and measurement conditions.

Conclusion and Future Perspectives

The thermal stability of poly(MAPTAC) is a critical parameter that governs its processing, storage, and application. This guide has provided a framework for understanding and evaluating this important property. The degradation of poly(MAPTAC) is a complex, multi-stage process that is initiated by the decomposition of the quaternary ammonium side chain, followed by the degradation of the polymethacrylamide backbone at higher temperatures.

A combination of analytical techniques, including TGA, DSC, and EGA methods like TGA-FTIR and Pyrolysis-GC-MS, is essential for a comprehensive characterization of the thermal behavior of poly(MAPTAC). While there is a need for more focused studies on the solid-state thermal degradation of pure poly(MAPTAC) homopolymer to provide more precise data and a definitive degradation mechanism, the principles and methodologies outlined in this guide offer a robust foundation for researchers and developers working with this versatile polymer.

Future research should aim to elucidate the precise chemical structures of the degradation products of poly(MAPTAC) under various conditions. This knowledge will not only provide a deeper understanding of its degradation pathways but also enable the development of strategies to enhance its thermal stability, thereby expanding its utility in demanding applications.

References

- 1. Quaternized poly(styrene-co-vinylbenzyl chloride) anion exchange membranes: role of different ammonium cations on structural, morphological, thermal and physio-chemical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. labproinc.com [labproinc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tainstruments.com [tainstruments.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Poly 3-[N-(3-Methacrylamido)propyl-N,N. -dimethylammonio]-propanesulfonate-co-3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate, random [polymersource.ca]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cationic Nature and Charge Density of MAPTAC

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

[3-(Methacryloylamino)propyl]trimethylammonium chloride (MAPTAC) is a prominent cationic monomer with extensive applications across various scientific and industrial domains, including water treatment, the paper and textile industries, and notably, drug delivery and development.[1][2] Its efficacy stems from its unique chemical structure, which imparts a permanent positive charge, enabling strong interactions with anionic molecules and surfaces.[3] This guide provides a comprehensive technical examination of the core physicochemical properties of MAPTAC: its inherent cationic nature and its quantifiable charge density. We will explore the structural basis for these characteristics, present detailed methodologies for their experimental determination, and discuss their critical implications in the design and application of advanced materials, with a particular focus on the pharmaceutical and biomedical fields.

The Fundamental Cationic Nature of MAPTAC: A Structural Dissection

The defining characteristic of MAPTAC is its quaternary ammonium group.[4] This functional group consists of a central nitrogen atom covalently bonded to four alkyl groups (three methyl groups and one propyl group), resulting in a permanent, delocalized positive charge on the nitrogen atom.[5] Unlike primary, secondary, or tertiary amines, the positive charge of a quaternary ammonium salt is independent of the pH of the surrounding medium, a crucial attribute for applications in physiological environments where pH can vary.[6]

Key structural components contributing to the cationic character of MAPTAC include:

-

Quaternary Ammonium Headgroup: The -[N+(CH3)3] moiety is the source of the permanent positive charge.

-

Propyl Spacer: A three-carbon alkyl chain links the cationic headgroup to the polymerizable methacrylate group, providing conformational flexibility.

-

Amide Linkage: The amide bond (-CONH-) enhances the stability of the monomer, particularly in comparison to ester-containing cationic monomers which can be susceptible to hydrolysis.[6]

-

Methacrylate Functionality: The H2C=C(CH3)CO- group allows for facile polymerization via free-radical mechanisms to form homopolymers (poly(MAPTAC)) or copolymers with other monomers.[7]

Caption: Figure 1: Chemical Structure of MAPTAC.

Charge Density: A Critical Parameter for Application-Specific Design

While the cationic nature of MAPTAC is a qualitative descriptor, its charge density is a quantitative measure that dictates the magnitude of electrostatic interactions.[3] For the MAPTAC monomer, the charge is fixed at +1 per molecule. However, for polymers incorporating MAPTAC, the charge density becomes a critical design parameter that can be tuned by copolymerization with neutral or oppositely charged monomers.[8]

The charge density of a MAPTAC-containing polymer is a key determinant of its:

-

Binding Affinity: Higher charge densities lead to stronger electrostatic binding with anionic species such as nucleic acids (DNA, RNA), proteins, and anionic drugs.[3]

-

Hydrophilicity: The presence of charged moieties increases the polymer's affinity for water, influencing its solubility and the swelling behavior of hydrogels.[1]

-

Biocompatibility: The charge density of cationic polymers significantly impacts their interactions with cell membranes. High charge densities can lead to cytotoxicity, a critical consideration in drug delivery design.[8]

Experimental Protocols for Characterization

Accurate characterization of the cationic nature and charge density is essential for quality control and for understanding the structure-property relationships of MAPTAC-based materials.

Zeta Potential: Assessing Surface Charge

Zeta potential measurements are used to determine the surface charge of particles in a colloidal suspension. For poly(MAPTAC) nanoparticles or MAPTAC-coated surfaces, a positive zeta potential confirms a cationic surface.

Step-by-Step Methodology for Zeta Potential Measurement:

-

Sample Preparation: Disperse the polymeric nanoparticles in an appropriate aqueous medium (e.g., 10 mM NaCl solution) to a final concentration of approximately 0.1 mg/mL. Ensure a homogenous dispersion, using sonication if necessary.

-

Instrumentation: Utilize a dynamic light scattering (DLS) instrument capable of measuring zeta potential.

-

Measurement:

-

Equilibrate the instrument and sample to the desired temperature (typically 25 °C).

-

Inject the sample into a pre-rinsed measurement cell, ensuring no air bubbles are present.

-

An electric field is applied across the sample, and the velocity of the particles (electrophoretic mobility) is measured.

-

-

Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. A positive value in millivolts (mV) indicates a net positive surface charge.

Caption: Figure 2: Experimental Workflow for Zeta Potential Measurement.

Colloid Titration: Quantifying Charge Density

Colloid titration is a reliable method for determining the charge density of polyelectrolytes.[9] It involves the stoichiometric reaction between the cationic polymer (MAPTAC) and a standard anionic polyelectrolyte solution.[10]

Step-by-Step Methodology for Colloid Titration:

-

Reagent Preparation:

-

Titration Procedure:

-

Add a known volume of the cationic polymer solution to a flask.

-

Add a few drops of the toluidine blue indicator. The initial color will be blue.

-

Titrate with the standardized PVSK solution. The anionic PVSK will complex with the cationic MAPTAC polymer.

-

-

Endpoint Determination: The endpoint is reached when all the cationic charges on the polymer have been neutralized by the PVSK. At this point, any excess PVSK will interact with the cationic indicator, causing a color change from blue to purple.[9]

-

Calculation: The charge density (in milliequivalents per gram, meq/g) can be calculated based on the volume and concentration of the PVSK titrant used to reach the endpoint and the initial mass of the MAPTAC polymer.

Quantitative Data Summary

| Parameter | Typical Value for Poly(MAPTAC) | Significance |

| Molecular Formula | C10H21ClN2O | Defines the monomer's molar mass and elemental composition.[11] |

| Molecular Weight | 220.74 g/mol | Fundamental property for stoichiometric calculations.[11] |

| Theoretical Charge Density | ~4.53 meq/g | Maximum possible charge density for the homopolymer. |

| Zeta Potential | Positive (e.g., +20 to +50 mV) | Confirms cationic surface charge and indicates colloidal stability. |

Implications and Applications in Drug Development

The cationic nature and adjustable charge density of MAPTAC-based polymers make them highly valuable in the field of drug development.

-

Gene Delivery: The positive charge of poly(MAPTAC) enables the complexation of negatively charged nucleic acids (siRNA, mRNA, pDNA) into nanoparticles known as polyplexes. These polyplexes protect the genetic material from enzymatic degradation and facilitate cellular uptake.

-

Anionic Drug Delivery: MAPTAC-containing hydrogels and nanoparticles can serve as reservoirs for anionic drugs, enabling controlled and sustained release.[12][13]

-

Bioadhesive Formulations: The positive charge promotes adhesion to negatively charged biological surfaces, such as mucosal membranes, which can increase drug residence time and improve absorption.

-

Antimicrobial Surfaces: The quaternary ammonium groups in MAPTAC are known to have antimicrobial properties, making them useful for coating medical devices to prevent biofilm formation.[14]

Caption: Figure 3: Key Applications of MAPTAC in Drug Development.

Conclusion

The robust and pH-independent cationic nature of MAPTAC, coupled with its tunable charge density in polymeric systems, establishes it as a cornerstone monomer for the development of advanced functional materials. A thorough understanding and precise experimental quantification of these properties are imperative for the rational design of effective and safe systems for drug delivery and other biomedical applications. The methodologies and insights provided in this guide serve as a foundational resource for researchers aiming to leverage the unique attributes of MAPTAC to overcome challenges in modern materials science and pharmaceutical development.

References

- 1. METHACRYLAMIDOPROPYLTRIMETHYLAMMONIUM CHLORIDE | 51410-72-1 [chemicalbook.com]

- 2. Methacrylamidopropyl trimethyl ammonium chloride (MAPTAC) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 3. Methacrylamidopropyl Trimethyl Ammonium Chloride CAS 51410‐72‐1 - Teckrez LLC [teckrez.com]

- 4. nbinno.com [nbinno.com]

- 5. Research Progress on Typical Quaternary Ammonium Salt Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bioe.umd.edu [bioe.umd.edu]

- 9. scribd.com [scribd.com]

- 10. Charge Determination of Cationic Polyelectrolytes by Visual Titrimetry and Spectrophotometry -Journal of Environmental Science International | Korea Science [koreascience.kr]

- 11. This compound | C10H21ClN2O | CID 106428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Azulene incorporation and release by hydrogel containing methacrylamide propyltrimenthylammonium chloride, and its application to soft contact lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to MAPTAC Solution Properties and Behavior

Executive Summary

The field of targeted protein degradation (TPD) has introduced powerful new therapeutic modalities, with Proteolysis Targeting Chimeras (PROTACs) leading the charge.[1][2][3] Building on this foundation, a new class of molecules, broadly termed MAPTACs (MAb-based Proteolysis TArgeting Chimeras), is emerging. These molecules replace the small molecule binder for the target protein with a monoclonal antibody (MAb) or antibody fragment, creating a significantly larger and more complex biologic. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core solution properties and behaviors of these antibody-based degraders. We will explore the critical challenges of solubility, stability, and aggregation, and provide detailed, field-proven protocols for their characterization. By understanding and controlling these properties, developers can unlock the full therapeutic potential of this promising new class of drugs.

Chapter 1: Introduction to MAPTAC Technology

The Evolution from PROTACs to MAPTACs

Traditional PROTACs are heterobifunctional small molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system (UPS).[3][4] They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1] While highly successful, small molecule-based PROTACs can be challenging to develop for targets lacking well-defined binding pockets, often referred to as "undruggable."

MAPTACs represent a logical and powerful evolution of this technology. By replacing the target-binding small molecule with a highly specific monoclonal antibody or antibody fragment (e.g., Fab, scFv), MAPTACs can, in principle, target any protein to which an antibody can be raised, including extracellular and membrane-bound proteins. This dramatically expands the landscape of druggable targets. However, this shift in molecular architecture from a small molecule (~1 kDa) to a large biologic (>150 kDa for a full IgG) introduces a new set of development challenges rooted in the biophysical properties of proteins.

Core Mechanism of Action

The fundamental mechanism of a MAPTAC mirrors that of a PROTAC: it acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome. For MAPTACs targeting extracellular proteins, the mechanism may involve lysosomal degradation pathways.[4]

Caption: Mechanism of Action for a MAPTAC utilizing the ubiquitin-proteasome system.